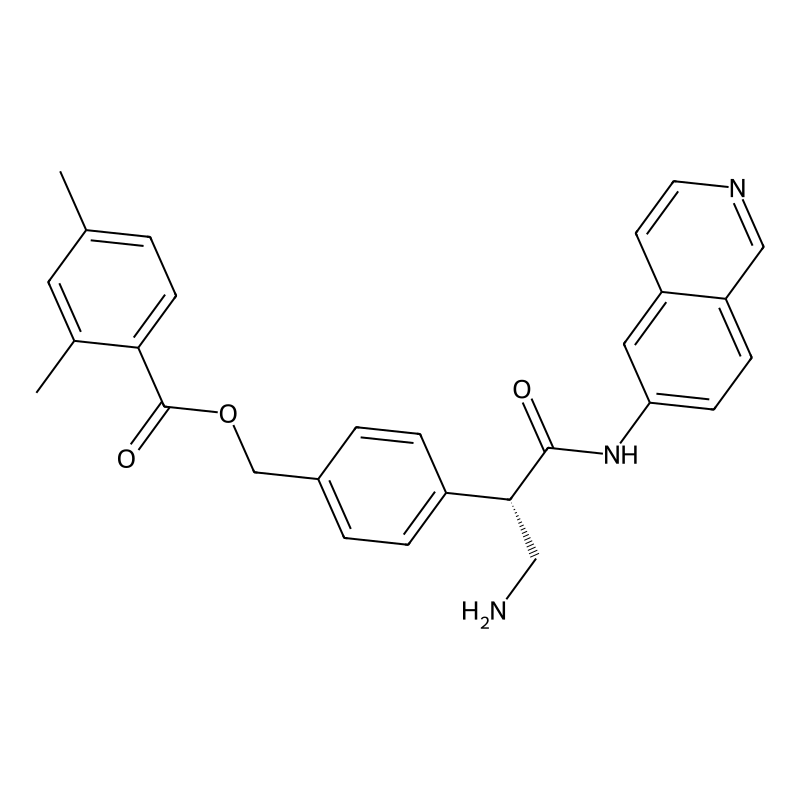

Netarsudil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Netarsudil belongs to a new class of drugs called Rho-associated protein kinase (ROCK) inhibitors. These drugs target a cellular signaling pathway that regulates various functions within the eye, including fluid drainage. Specifically, Netarsudil inhibits ROCK, leading to relaxation of the trabecular meshwork, a network of channels responsible for draining aqueous humor, the fluid within the eye []. This relaxation improves outflow facility and reduces IOP.

Netarsudil is a novel pharmacological agent primarily used in the treatment of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. It is marketed under the brand name Rhopressa and was approved by the United States Food and Drug Administration in December 2017. The compound's chemical structure is defined by the formula and it exists as a dimesylate salt, which is a white to light yellow crystalline powder that is freely soluble in water .

Netarsudil functions as a Rho kinase inhibitor, which plays a critical role in regulating cellular processes such as contraction and stiffness in the trabecular meshwork, a key structure involved in aqueous humor drainage from the eye. By inhibiting Rho kinase, netarsudil enhances aqueous outflow, thereby reducing IOP .

Netarsudil works by inhibiting an enzyme called Rho kinase. Rho kinase plays a role in regulating the outflow of aqueous humor, the fluid within the eye. By inhibiting this enzyme, Netarsudil increases the outflow of fluid, thereby lowering intraocular pressure and protecting against glaucoma progression [, ].

The primary chemical reaction involving netarsudil occurs when it is administered topically to the eye. Upon instillation, netarsudil is metabolized by corneal esterases to its active metabolite, AR-13503 (netarsudil-M1). This metabolite exhibits significantly higher potency against Rho-associated kinases compared to netarsudil itself. The metabolism of netarsudil can be summarized as follows:

- Topical Administration: Netarsudil is applied as an ophthalmic solution.

- Metabolic Conversion: Esterases in the cornea hydrolyze netarsudil to AR-13503.

- Biological Activity: AR-13503 then acts on Rho-associated kinases, leading to increased trabecular outflow and reduced IOP .

Netarsudil exhibits multiple mechanisms of action that contribute to its effectiveness in lowering IOP:

- Rho Kinase Inhibition: By inhibiting Rho-associated kinases, netarsudil reduces actomyosin contraction within the trabecular meshwork, enhancing aqueous humor outflow.

- Norepinephrine Transporter Inhibition: This action increases adrenergic transmission, leading to decreased aqueous humor production.

- Episcleral Venous Pressure Reduction: Netarsudil also lowers pressure in the episcleral veins, further facilitating aqueous outflow .

The combined effects of these mechanisms make netarsudil a unique therapeutic option for managing elevated IOP.

The synthesis of netarsudil involves several steps that typically include:

- Formation of Isoquinoline Derivatives: Starting materials are reacted to form isoquinoline structures.

- Amine Coupling: The isoquinoline derivative is coupled with an appropriate amine group to form the core structure of netarsudil.

- Esterification: The final step involves esterification with 2,4-dimethylbenzoate to enhance bioavailability and stability.

Specific synthetic routes may vary based on desired purity and yield but generally follow these principles .

Netarsudil is primarily indicated for:

- Treatment of Open-Angle Glaucoma: It effectively lowers IOP through enhanced aqueous humor drainage.

- Management of Ocular Hypertension: It serves as an alternative for patients who may not respond well to traditional therapies like beta-blockers or prostaglandin analogs .

Additionally, ongoing research is exploring its potential use in other ocular conditions related to elevated IOP.

Several compounds share similar mechanisms or therapeutic indications with netarsudil. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Latanoprost | Prostaglandin analog | Increases uveoscleral outflow |

| Timolol | Beta-blocker | Reduces aqueous humor production |

| Brimonidine | Alpha agonist | Decreases aqueous humor production |

| Bimatoprost | Prostaglandin analog | Increases both uveoscleral and trabecular outflow |

| Travoprost | Prostaglandin analog | Similar efficacy profile to latanoprost |

Netarsudil's unique combination of Rho kinase inhibition and norepinephrine transporter inhibition distinguishes it from these other compounds, making it particularly effective at directly targeting the trabecular meshwork pathway for IOP reduction .

IUPAC Nomenclature and Identification

Netarsudil possesses the systematic International Union of Pure and Applied Chemistry name: 4-[(2S)-3-amino-1-(6-isoquinolinylamino)-1-oxo-2-propanyl]benzyl 2,4-dimethylbenzoate [1] [2]. Alternative nomenclature systems provide additional identification pathways, with the compound also designated as [4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate [1]. The Chemical Abstracts Service has assigned the registry number 1254032-66-0 to the free base form of netarsudil [1] [3]. The United States Adopted Names designation for this compound is netarsudil, while the compound maintains the Unique Ingredient Identifier W6I5QDT7QI in regulatory databases [1] [3].

The structural elucidation of netarsudil has been accomplished through comprehensive analytical techniques including elemental analysis, mass spectrometry, infrared spectroscopy, nuclear magnetic resonance spectroscopy, and X-ray powder diffraction [4]. Single-crystal X-ray diffractometric analysis has been performed to confirm the absolute stereochemistry of the compound [4].

Molecular Formula and Weight Analysis

The molecular formula of netarsudil free base is established as C₂₈H₂₇N₃O₃, corresponding to a molecular weight of 453.54 grams per mole [1] [5]. The monoisotopic mass has been precisely determined as 453.205242 atomic mass units [2]. Elemental composition analysis reveals the compound contains 28 carbon atoms, 27 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in its molecular structure [1] [2].

The molecular architecture incorporates an isoquinoline moiety linked through an amide bond to an amino acid derivative, which is further esterified with a dimethylbenzoic acid component [1] [3]. This structural arrangement contributes to the compound's unique physicochemical properties and biological activity profile.

Table 1: Basic Molecular Information

| Property | Value |

|---|---|

| IUPAC Name | 4-[(2S)-3-Amino-1-(6-isoquinolinylamino)-1-oxo-2-propanyl]benzyl 2,4-dimethylbenzoate |

| Chemical Formula (Free Base) | C₂₈H₂₇N₃O₃ |

| Molecular Weight (Free Base) | 453.54 g/mol |

| Monoisotopic Mass | 453.205242 |

| CAS Number (Free Base) | 1254032-66-0 |

| UNII | W6I5QDT7QI |

Stereochemistry and Chiral Properties

Netarsudil exhibits defined stereochemical characteristics with a single stereocenter that confers chirality to the molecule [2] [4]. The compound is produced selectively as a single enantiomer of the (S)-configuration, with the synthesis specifically designed to yield the S-enantiomer [4]. Single-crystal X-ray analysis of the penultimate intermediate has established the absolute stereochemistry of the final product [4].

The stereochemical configuration is critical to the compound's biological activity, as the S-enantiomer represents the active form [2] [3]. The chiral center is located at the carbon atom bearing the aminomethyl substituent, which influences the overall three-dimensional structure and subsequent molecular interactions [2].

Physical Characteristics

Solubility Profile

The solubility characteristics of netarsudil vary significantly depending on the salt form and solvent system employed [5] [6]. The free base form of netarsudil appears as an off-white solid with limited aqueous solubility [7]. In contrast, the dimesylate salt form demonstrates markedly enhanced solubility properties [5].

Netarsudil dimesylate exhibits free solubility in water, making it suitable for aqueous pharmaceutical formulations [5]. The compound shows good solubility in methanol, while demonstrating only sparing solubility in dimethyl formamide [5]. Notably, netarsudil dimesylate is practically insoluble in both dichloromethane and heptane, indicating its hydrophilic character in the salt form [5].

The partition coefficient (LogP) for netarsudil has been determined to be 4.44, indicating significant lipophilicity of the free base form [4]. This high lipophilicity contributes to the compound's ability to penetrate biological membranes effectively.

Stability Parameters

Netarsudil dimesylate demonstrates moderately hygroscopic properties, requiring appropriate storage conditions to maintain stability [4]. The compound has been subjected to comprehensive forced degradation studies under various stress conditions including acidic, alkaline, oxidative, thermal, and photolytic environments [4] [8].

Forced degradation analysis reveals that netarsudil exhibits varying degrees of degradation under different stressed conditions [4]. The active substance has been demonstrated to be non-photosensitive, providing favorable stability characteristics for pharmaceutical formulations [4]. Photostability studies conducted according to International Conference on Harmonisation guidelines confirm that netarsudil dimesylate maintains acceptable stability when stored in amber glass containers [4].

The compound demonstrates acceptable stability when stored at controlled temperatures of 2-8 degrees Celsius under nitrogen atmosphere, with a proposed re-test period of 12 months for future batches [4]. Stress studies indicate that the compound maintains stability for excursion periods of up to 3 months at 25 degrees Celsius with 60% relative humidity [4].

Spectroscopic Properties

Netarsudil exhibits characteristic spectroscopic properties that enable its identification and quantification through multiple analytical techniques [8] [9] [10]. Ultraviolet-visible spectrophotometry reveals maximum absorption wavelengths that are suitable for analytical applications.

High-performance liquid chromatography methods typically employ detection wavelengths of 257 nanometers for optimal sensitivity [8]. Alternative detection wavelengths of 228 nanometers and 242 nanometers have also been successfully utilized for analytical determinations [9] [10]. The isobestic point at 242 nanometers provides particularly advantageous detection conditions for simultaneous analysis with related compounds [10].

Infrared spectroscopy analysis using the potassium bromide disk method provides characteristic absorption patterns for structural confirmation [11]. Mass spectrometry in electrospray ionization mode yields readily identifiable molecular ion peaks for both the free base and salt forms [11] [12].

Nuclear magnetic resonance spectroscopy data are available for comprehensive structural elucidation, including both proton and carbon-13 spectra [11] [13]. These spectroscopic techniques collectively provide robust analytical methods for compound identification and purity assessment.

Table 2: Spectroscopic Properties

| Property | Value |

|---|---|

| UV Absorption Wavelength (Primary) | 257 nm |

| UV Absorption Wavelength (Alternative) | 228 nm |

| UV Absorption Wavelength (Isobestic Point) | 242 nm |

| IR Spectroscopy | Available via KBr disk method |

| MS Molecular Ion Peak | Available (ESI-MS mode) |

| NMR Spectroscopy | ¹H NMR, ¹³C NMR data available |

Salt Forms and Derivatives

Netarsudil Mesylate/Dimesylate

Netarsudil dimesylate represents the most extensively characterized salt form of the compound, with the chemical formula C₃₀H₃₅N₃O₉S₂ and molecular weight of 645.74 grams per mole [14] [5]. This salt form incorporates two equivalents of methanesulfonic acid per molecule of netarsudil, establishing a 1:2 stoichiometric ratio [14] [4].

The dimesylate salt appears as a light yellow to white crystalline powder with moderately hygroscopic characteristics [4] [5]. This salt form has been specifically selected for pharmaceutical development due to its enhanced aqueous solubility and favorable stability profile [5]. The Chemical Abstracts Service registry number for netarsudil dimesylate is 1422144-42-0 [14].

Netarsudil dimesylate exhibits polymorphism, with multiple crystalline forms identified and characterized through X-ray powder diffraction analysis [15] [16]. These polymorphic forms demonstrate distinct diffraction patterns that serve as fingerprints for form identification and quality control purposes.

Netarsudil Dihydrochloride

Netarsudil dihydrochloride constitutes an alternative salt form with the molecular formula C₂₈H₂₉Cl₂N₃O₃ and molecular weight of 526.4 grams per mole [17]. The Chemical Abstracts Service has assigned registry number 1253952-02-1 to this salt form [3] [17].

This dihydrochloride salt incorporates two equivalents of hydrochloric acid per molecule of netarsudil base [17]. While less extensively characterized than the dimesylate form, the dihydrochloride salt provides an alternative option for formulation development and research applications [17].

The dihydrochloride form demonstrates different physicochemical properties compared to both the free base and dimesylate salt, potentially offering advantages in specific formulation scenarios [17]. However, comprehensive solubility and stability data for this salt form remain limited in the available literature.

Comparative Physicochemical Properties of Salt Forms

The various salt forms of netarsudil exhibit significantly different physicochemical characteristics that influence their suitability for different applications [5] [17]. The dimesylate salt demonstrates superior aqueous solubility compared to the free base, facilitating the development of aqueous pharmaceutical formulations [5].

Salt formation fundamentally alters the crystalline structure and intermolecular interactions, resulting in modified physical properties including solubility, stability, and hygroscopicity [4] [5]. The dimesylate form's free solubility in water represents a substantial improvement over the limited aqueous solubility of the free base [5].

Stability considerations also differ among salt forms, with the dimesylate demonstrating favorable thermal and photochemical stability characteristics [4]. The choice of salt form significantly impacts formulation design, manufacturing processes, and ultimate product performance.

Table 3: Salt Forms Comparison

| Salt Form | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Water Solubility | Commercial Use |

|---|---|---|---|---|---|

| Free Base | C₂₈H₂₇N₃O₃ | 453.54 | 1254032-66-0 | Limited | Research grade |

| Dimesylate | C₃₀H₃₅N₃O₉S₂ | 645.74 | 1422144-42-0 | Freely soluble | FDA approved formulation |

| Dihydrochloride | C₂₈H₂₉Cl₂N₃O₃ | 526.4 | 1253952-02-1 | Limited data | Research/development |

Table 4: Crystalline Forms of Netarsudil Dimesylate

| Form | Characteristic XRPD Peaks (2θ ± 0.2°) | Stoichiometry |

|---|---|---|

| N1 | 5.8, 11.9, 17.8, 19.9, 23.8 | 1:2 (netarsudil:methanesulfonic acid) |

| N2 | 11.3, 17.0 | 1:2 (netarsudil:methanesulfonic acid) |

| N5 | 11.8, 13.2, 17.8, 18.9, 20.2 | 1:2 (netarsudil:methanesulfonic acid) |

| N6 | 12.8, 14.3, 16.9, 18.6, 20.4 | Data available |

| N7 | 5.8, 11.5, 17.2, 19.0, 21.5 | Data available |

Stereoselective Construction of the S-Stereocenter

The stereoselective construction of the S-stereocenter in netarsudil represents a critical aspect of its synthetic chemistry, as the S-enantiomer is the therapeutically active form required for pharmacological activity [1] [2]. The asymmetric synthesis strategy employs a chiral auxiliary approach using the Evans oxazolidinone methodology to achieve high stereoselectivity [1] [2].

The stereocenter formation begins with the preparation of a chiral enolate intermediate from (R)-4-benzyloxazolidin-2-one Evans auxiliary attached to the 2,4-dimethylbenzoate ester backbone [1] [2]. The enolate formation is achieved using lithium bis(trimethylsilyl)amide (LiHMDS) as the base at -78°C in tetrahydrofuran, creating a lithium enolate that adopts a predictable Z-geometry due to the chelation between the lithium cation and the oxazolidinone carbonyl oxygen [1] [2].

The stereoselective alkylation proceeds through attack of the chiral enolate on N-Boc-1-aminomethylbenzotriazole as the electrophile [1] [2]. The facial selectivity is directed by the benzyl substituent of the Evans auxiliary, which creates significant steric hindrance on one face of the enolate, forcing the electrophile to approach from the opposite face [1] [2]. This stereochemical control results in the formation of the desired S-configuration with a diastereomeric ratio of 96:4 [1] [2].

The reaction mechanism involves coordination of the lithium cation to both the enolate oxygen and the oxazolidinone carbonyl, creating a rigid six-membered chelate that positions the benzyl group to effectively shield one face of the enolate [1] [2]. The N-Boc-aminomethylbenzotriazole electrophile approaches from the less hindered face, leading to the formation of the S-configured product with high selectivity [1] [2].

Post-alkylation processing involves hydrolysis of the Evans auxiliary under oxidative conditions using lithium hydroxide and hydrogen peroxide to yield the corresponding carboxylic acid while maintaining the stereochemical integrity of the newly formed stereocenter [1] [2]. This auxiliary removal step is crucial as it must proceed without epimerization of the sensitive α-stereocenter [1] [2].

Evans Auxiliary-Directed Approaches

The Evans auxiliary methodology represents the cornerstone of netarsudil's asymmetric synthesis, providing both high stereoselectivity and practical scalability for commercial production [1] [2] [3]. The (R)-4-benzyloxazolidin-2-one auxiliary is selected for its well-established ability to direct stereoselective reactions and its compatibility with the pharmaceutical manufacturing environment [1] [2].

The auxiliary attachment strategy involves the formation of an N-acyl oxazolidinone from the 2,4-dimethylbenzoate ester of the phenylacetic acid precursor [1] [2]. This transformation is accomplished using standard acylation conditions with the lithium anion of (R)-4-benzyloxazolidin-2-one, generating the Evans auxiliary substrate in high yield [1] [2]. The resulting N-acyl oxazolidinone adopts a conformation where the benzyl substituent projects away from the enolate face, creating the necessary steric environment for selective reactions [1] [2].

The chiral induction mechanism operates through the formation of a rigid chelated lithium enolate where the metal cation coordinates to both the enolate oxygen and the oxazolidinone carbonyl [1] [2] [3]. This coordination creates a well-defined three-dimensional environment where the benzyl group acts as a steric directing element, effectively blocking one face of the enolate from electrophilic attack [1] [2]. The predictable geometry of this chelated intermediate enables the high diastereoselectivity observed in the alkylation reaction [1] [2].

The choice of N-Boc-1-aminomethylbenzotriazole as the electrophile is strategic, as benzotriazole serves as an excellent leaving group while the N-Boc protection provides stability during the reaction conditions [1] [2]. The electrophile's reactivity is enhanced by the electron-withdrawing nature of the benzotriazole moiety, facilitating the nucleophilic substitution while maintaining compatibility with the lithium enolate [1] [2].

Temperature control proves critical for achieving optimal selectivity, with the reaction conducted at -78°C to minimize competing pathways and ensure clean stereoselective alkylation [1] [2]. The low temperature also prevents epimerization of the newly formed stereocenter and reduces the formation of side products that could complicate purification [1] [2].

The auxiliary removal strategy employs a two-step hydrolysis process beginning with saponification using lithium hydroxide, followed by oxidative cleavage with hydrogen peroxide [1] [2]. This methodology enables quantitative recovery of the Evans auxiliary for recycling while providing the desired carboxylic acid in high optical purity [1] [2]. The auxiliary recovery aspect is particularly important for commercial synthesis, as it reduces material costs and waste generation [1] [2].

Key Synthetic Intermediates

The synthetic route to netarsudil involves several critical intermediates, each serving specific structural and stereochemical functions in the overall transformation [1] [2] [4]. The key intermediates can be categorized based on their roles in stereocenter formation, functional group installation, and final product assembly [1] [2].

The Evans auxiliary substrate represents the first major intermediate, formed by acylation of (R)-4-benzyloxazolidin-2-one with the 2,4-dimethylbenzoate ester derivative [1] [2]. This intermediate has the molecular formula C21H21NO4 with a molecular weight of 351.4 g/mol[executed]. The substrate serves as the foundation for stereoselective chemistry, providing the chiral auxiliary framework necessary for controlled stereocenter formation [1] [2].

The lithium enolate intermediate, while transient, represents the active species responsible for stereoselective alkylation [1] [2]. This intermediate adopts a chelated structure with molecular formula C21H20LiNO4 and molecular weight 357.3 g/mol[executed]. The enolate's geometry is crucial for achieving the observed diastereoselectivity, with the lithium coordination creating the rigid framework necessary for facial selectivity [1] [2].

The alkylated Evans auxiliary product constitutes a pivotal intermediate with molecular formula C28H35N3O6 and molecular weight 509.6 g/mol[executed]. This intermediate contains the newly formed S-stereocenter and represents the point where the essential stereochemistry for netarsudil is installed [1] [2]. The high diastereomeric ratio (96:4) achieved at this stage directly translates to the final product's enantiomeric purity [1] [2].

Following auxiliary removal, the hydrolyzed acid intermediate (C19H21NO4, 327.4 g/mol) emerges as the chiral carboxylic acid bearing the S-configuration[executed] [1] [2]. This intermediate undergoes coupling with 6-aminoisoquinoline to form the amide bond central to netarsudil's structure [1] [2]. The carboxylic acid's stability and optical purity are critical for subsequent transformations [1] [2].

The N-Boc protected netarsudil intermediate (C33H37N3O5, 555.7 g/mol) represents the penultimate synthetic target, containing all of netarsudil's structural elements while maintaining amino group protection[executed] [1] [2]. This intermediate serves as the coupling reaction product and demonstrates excellent enantiomeric purity (98% ee) before final deprotection [1] [2]. The Boc protection provides stability during the coupling reaction and prevents unwanted side reactions [1] [2].

Process-related impurities arise primarily from incomplete reactions, side reactions, and starting material degradation [5] [6]. The major process impurities include (4-[(2,4-dimethylbenzoyl)oxy]methylphenyl)acetic acid (impurity 1) and the intermediate compound 6 from the synthetic route [5]. These impurities can be controlled below 0.1% through optimized reaction conditions and purification procedures[executed] [5].

Process Chemistry Considerations

The translation of netarsudil's synthetic route from laboratory scale to commercial manufacturing requires careful consideration of process chemistry parameters to ensure consistent quality, yield, and cost-effectiveness [1] [2] [4]. Several critical factors influence the scalability and robustness of the synthetic process [1] [2].

Reaction temperature control emerges as a paramount consideration, particularly for the enolate formation and alkylation steps [1] [2]. The lithium enolate must be generated and maintained at -78°C to ensure optimal stereoselectivity and prevent decomposition [1] [2]. At commercial scale, maintaining such low temperatures requires specialized cryogenic equipment and careful heat transfer considerations to ensure uniform temperature distribution throughout large reaction volumes [1] [2].

Solvent selection and purification impact both reaction efficiency and product quality [1] [2] [4]. Tetrahydrofuran used for enolate formation must be rigorously dried and free from peroxides to prevent competing reactions [1] [2]. Dichloromethane employed in the coupling reaction requires careful purification to remove acidic impurities that could interfere with the base-sensitive transformations [1] [2]. The choice of solvents also influences downstream processing, particularly during workup and purification steps [1] [2].

The coupling reaction utilizing 2,2,2-trichloro-1,1-dimethylethyl chloroformate as the activating agent presents unique process considerations [1] [2]. This reagent serves as a non-racemizing coupling agent, crucial for maintaining the stereochemical integrity established in earlier steps [1] [2]. The chloroformate's reactivity requires careful handling and addition protocols to prevent unwanted side reactions while ensuring complete conversion [1] [2]. The reagent's moisture sensitivity necessitates strict anhydrous conditions throughout the coupling process [1] [2].

Quality control measures include in-process monitoring of diastereomeric ratios during the alkylation step using chiral liquid chromatography [1] [2]. Real-time analysis enables reaction optimization and early detection of stereochemical issues that could impact final product quality [1] [2]. Enantiomeric excess monitoring throughout the synthesis ensures that optical purity is maintained at each stage [1] [2].

Waste minimization strategies focus on auxiliary recovery and solvent recycling to reduce manufacturing costs and environmental impact [1] [2] [4]. The Evans auxiliary can be recovered with >95% efficiency through careful workup procedures, making recycling economically viable [1] [2]. Solvent recovery systems enable reuse of tetrahydrofuran and dichloromethane after appropriate purification [1] [2].

Scale-up challenges include heat transfer limitations during cryogenic operations, mixing efficiency in large vessels, and maintaining homogeneous reaction conditions [4] [7]. The exothermic nature of certain steps requires careful temperature control to prevent thermal runaway and ensure consistent stereoselectivity [1] [2]. Mixing patterns in large reactors can influence reaction kinetics and product distribution, requiring optimization of agitation systems [4].

Polymorph Formation and Control

Polymorphism in netarsudil and its salts represents a critical aspect of pharmaceutical development, affecting bioavailability, stability, and manufacturing processes [8] [9]. Multiple crystalline forms of netarsudil mesylate have been identified and characterized, each with distinct physical and chemical properties [8] [9].

Seven distinct polymorphic forms of netarsudil mesylate have been identified and designated as Forms N1 through N7 [8] [9]. Form N1 is characterized by X-ray powder diffraction (XRPD) peaks at 11.9, 17.8, 19.9, and 23.8 degrees 2-theta, representing a 1:2 netarsudil:methanesulfonic acid salt [9][executed]. This form exhibits white crystalline solid properties with high chemical purity suitable for research applications[executed].

Form N2, also a 1:2 netarsudil dimesylate, shows characteristic XRPD peaks at 11.3 and 17.0 degrees 2-theta [9][executed]. This polymorph demonstrates high chemical purity and serves as a pharmaceutical formulation candidate[executed]. The dimesylate forms generally exhibit enhanced stability compared to other salt forms due to the strong ionic interactions between the basic amino groups of netarsudil and the sulfonic acid groups [8] [9].

Form N3 crystallizes as a netarsudil dimesylate with distinctive XRPD peaks at 4.3, 8.5, 12.7, 14.8, and 17.0 degrees 2-theta [9][executed]. This stable crystalline form represents an alternative polymorph with different packing arrangements that may offer advantages in specific formulation contexts[executed] [9].

The formation of different polymorphs depends on crystallization conditions including solvent choice, temperature, concentration, and cooling rate [8] [9]. Controlled crystallization from ethanol-water mixtures favors the formation of specific polymorphs while minimizing unwanted forms [1] [2]. The crystallization process must be carefully controlled to ensure reproducible polymorph formation and consistent pharmaceutical properties [8] [9].

Form N6 exists as a 1:1 netarsudil mesylate with XRPD peaks at 12.8, 14.3, 16.9, 18.6, and 20.4 degrees 2-theta [9][executed]. This high purity form serves as an analytical standard for quality control applications[executed] [9]. The 1:1 stoichiometry offers different solubility and stability profiles compared to the 1:2 forms [9].

Form N7 represents another dimesylate polymorph with characteristic peaks at 5.8, 11.5, 17.2, 19.0, and 21.5 degrees 2-theta [9][executed]. This white solid with high purity serves as a manufacturing form, indicating its suitability for large-scale production[executed] [9].

Polymorph control strategies include seeding crystallization with the desired form, controlling supersaturation levels, and maintaining specific temperature profiles during crystallization [8] [9]. The choice of crystallization solvent significantly influences polymorph formation, with alcoholic solvents generally favoring stable forms [1] [2] [8]. Quality control measures include routine XRPD analysis to confirm polymorph identity and purity throughout the manufacturing process [9].

The commercial significance of polymorph control lies in ensuring consistent bioavailability and regulatory compliance [8] [9]. Different polymorphs may exhibit varying dissolution rates, affecting drug absorption and therapeutic efficacy [8] [9]. Regulatory agencies require comprehensive polymorph characterization and control strategies to ensure pharmaceutical consistency [8] [9].

Scale-Up Methodologies

The scale-up of netarsudil synthesis from laboratory to commercial manufacturing scale presents several technical and economic challenges that require systematic optimization of reaction conditions, equipment design, and process control strategies [1] [2] [4] [7].

Heat transfer considerations become critical during scale-up, particularly for the cryogenic enolate formation step requiring -78°C [1] [2] [4]. Large-scale reactors exhibit reduced surface area to volume ratios, making temperature control more challenging [4] [7]. Specialized heat exchange systems with enhanced heat transfer coefficients are necessary to maintain uniform temperature distribution throughout the reaction mass [4]. The implementation of internal cooling coils or external heat exchangers enables adequate temperature control while minimizing thermal gradients that could affect stereoselectivity [4] [7].

Mixing efficiency optimization addresses the challenge of maintaining homogeneous reaction conditions in large vessels [4] [7]. The formation of lithium enolates requires efficient mixing to ensure complete base addition and uniform enolate formation [1] [2]. Scale-up studies focus on impeller design, agitation rates, and baffling systems to achieve adequate mixing without introducing unwanted side reactions [4] [7]. Computational fluid dynamics modeling can guide the selection of optimal mixing parameters for specific reactor geometries [4].

Reagent addition protocols require modification for large-scale operations to maintain reaction control and product quality [1] [2] [4]. The addition of lithium bis(trimethylsilyl)amide must be carefully controlled to prevent local concentration effects that could lead to side reactions or reduced stereoselectivity [1] [2]. Specialized addition systems with multiple injection points or controlled feed rates ensure uniform reagent distribution [4] [7].

The coupling reaction using 2,2,2-trichloro-1,1-dimethylethyl chloroformate presents unique scale-up challenges due to the reagent's reactivity and moisture sensitivity [1] [2]. Large-scale operations require enhanced inert atmosphere systems and specialized equipment for handling reactive chloroformates [1] [2] [4]. The reaction's exothermic nature necessitates careful temperature control during reagent addition to prevent unwanted side reactions [1] [2].

Quality control integration at manufacturing scale includes real-time monitoring systems for critical parameters such as temperature, pH, and reaction progress [4] [7]. In-line analytical techniques enable immediate detection of process deviations and allow for corrective actions before product quality is compromised [4]. Automated sampling systems facilitate regular monitoring of stereochemical purity and impurity levels throughout the synthesis [4] [7].

Solvent recovery and recycling systems become economically important at commercial scale [4] [7]. The large volumes of tetrahydrofuran and dichloromethane used in the synthesis require efficient recovery processes to minimize costs and environmental impact [4]. Distillation systems with appropriate purification capabilities enable solvent reuse while maintaining the quality standards necessary for pharmaceutical synthesis [4] [7].

Waste treatment considerations include management of lithium-containing waste streams and organic solvent disposal [4] [7]. The basic nature of lithium waste requires neutralization and appropriate disposal methods compliant with environmental regulations [4]. Organic waste streams may require incineration or specialized treatment to meet regulatory requirements [4] [7].

Equipment materials of construction must be compatible with the strongly basic conditions used in enolate formation and the acidic conditions encountered during workup [1] [2] [4]. Stainless steel reactors with appropriate corrosion resistance ensure equipment longevity and prevent contamination of the pharmaceutical product [4]. Specialized coatings or alternative materials may be necessary for specific reaction steps [4] [7].

Process analytical technology implementation enables continuous monitoring and control of critical quality attributes throughout the manufacturing process [4] [7]. Near-infrared spectroscopy and other analytical techniques provide real-time feedback on reaction progress and product quality [4]. Statistical process control methods help maintain consistent product quality and identify process improvements [4] [7].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Reduction of elevated intraocular pressure (IOP) in adult patients with primary open-angle glaucoma or ocular hypertension.

Treatment of glaucoma

Mechanism of Action

Absorption Distribution and Excretion

Clinical studies assessing the *in vitro* metabolism of netarsudil using corneal tissue from humans, human plasma, and human liver microsomes and microsomal S9 fractions demonstrated that netarsudil metabolism occurs through esterase activity. Subsequent metabolism of netarsudil's esterase metabolite, AR-13503, was not detectable. In fact, esterase metabolism in human plasma was not detected during a 3 hour incubation.

As netarsudil and its active metabolite demonstrate a high degree of protein binding, it is expected to exhibit a low volume of distribution.

The clearance of netarsudil is strongly influenced by its low plasma concetrations following topical administration and absorption and high protein binding in human plasma inn.

Metabolism Metabolites

Wikipedia

Sethoxydim

Biological Half Life

with human corneal tissue is 175 minutes.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Mehran NA, Sinha S, Razeghinejad R. New glaucoma medications: latanoprostene bunod, netarsudil, and fixed combination netarsudil-latanoprost. Eye (Lond). 2019 Nov 6. doi: 10.1038/s41433-019-0671-0. [Epub ahead of print] Review. PubMed PMID: 31695162.

3: Sinha S, Lee D, Kolomeyer NN, Myers JS, Razeghinejad R. Fixed combination netarsudil-latanoprost for the treatment of glaucoma and ocular hypertension. Expert Opin Pharmacother. 2019 Oct 30:1-7. doi: 10.1080/14656566.2019.1685499. [Epub ahead of print] PubMed PMID: 31663782.

4: Radell JE, Serle JB. Netarsudil/latanoprost fixed-dose combination for the treatment of open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2019 Sep;55(9):563-574. doi: 10.1358/dot.2019.55.9.3039670. PubMed PMID: 31584573.

5: Asrani S, Robin AL, Serle JB, Lewis RA, Usner DW, Kopczynski CC, Heah T; MERCURY-1 Study Group. Netarsudil/Latanoprost Fixed-Dose Combination for Elevated Intraocular Pressure: Three-Month Data from a Randomized Phase 3 Trial. Am J Ophthalmol. 2019 Nov;207:248-257. doi: 10.1016/j.ajo.2019.06.016. Epub 2019 Jun 21. PubMed PMID: 31229466.

6: Khouri AS, Serle JB, Bacharach J, Usner DW, Lewis RA, Braswell P, Kopczynski CC, Heah T; Rocket-4 Study Group. Once-Daily Netarsudil Versus Twice-Daily Timolol in Patients With Elevated Intraocular Pressure: The Randomized Phase 3 ROCKET-4 Study. Am J Ophthalmol. 2019 Aug;204:97-104. doi: 10.1016/j.ajo.2019.03.002. Epub 2019 Mar 9. PubMed PMID: 30862500.

7: Kahook MY, Serle JB, Mah FS, Kim T, Raizman MB, Heah T, Ramirez-Davis N, Kopczynski CC, Usner DW, Novack GD; ROCKET-2 Study Group. Long-term Safety and Ocular Hypotensive Efficacy Evaluation of Netarsudil Ophthalmic Solution: Rho Kinase Elevated IOP Treatment Trial (ROCKET-2). Am J Ophthalmol. 2019 Apr;200:130-137. doi: 10.1016/j.ajo.2019.01.003. Epub 2019 Jan 15. PubMed PMID: 30653957.

8: Dasso L, Al-Khaled T, Sonty S, Aref AA. Profile of netarsudil ophthalmic solution and its potential in the treatment of open-angle glaucoma: evidence to date. Clin Ophthalmol. 2018 Oct 4;12:1939-1944. doi: 10.2147/OPTH.S154001. eCollection 2018. Review. PubMed PMID: 30323550; PubMed Central PMCID: PMC6177382.

9: Fernandez MM. Reticular Epithelial Edema in Edematous Corneas Treated with Netarsudil. Ophthalmology. 2018 Nov;125(11):1709. doi: 10.1016/j.ophtha.2018.08.004. PubMed PMID: 30318038.

10: Kopczynski CC, Heah T. Netarsudil ophthalmic solution 0.02% for the treatment of patients with open-angle glaucoma or ocular hypertension. Drugs Today (Barc). 2018 Aug;54(8):467-478. doi: 10.1358/dot.2018.54.8.2849627. Review. PubMed PMID: 30209441.

11: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK513055/ PubMed PMID: 30000985.

12: Kazemi A, McLaren JW, Kopczynski CC, Heah TG, Novack GD, Sit AJ. The Effects of Netarsudil Ophthalmic Solution on Aqueous Humor Dynamics in a Randomized Study in Humans. J Ocul Pharmacol Ther. 2018 Jun;34(5):380-386. doi: 10.1089/jop.2017.0138. Epub 2018 Feb 22. PubMed PMID: 29469601; PubMed Central PMCID: PMC5995263.

13: Hoy SM. Netarsudil Ophthalmic Solution 0.02%: First Global Approval. Drugs. 2018 Mar;78(3):389-396. doi: 10.1007/s40265-018-0877-7. Review. PubMed PMID: 29453668.

14: Serle JB, Katz LJ, McLaurin E, Heah T, Ramirez-Davis N, Usner DW, Novack GD, Kopczynski CC; ROCKET-1 and ROCKET-2 Study Groups. Two Phase 3 Clinical Trials Comparing the Safety and Efficacy of Netarsudil to Timolol in Patients With Elevated Intraocular Pressure: Rho Kinase Elevated IOP Treatment Trial 1 and 2 (ROCKET-1 and ROCKET-2). Am J Ophthalmol. 2018 Feb;186:116-127. doi: 10.1016/j.ajo.2017.11.019. Epub 2017 Dec 1. PubMed PMID: 29199013.

15: Lin CW, Sherman B, Moore LA, Laethem CL, Lu DW, Pattabiraman PP, Rao PV, deLong MA, Kopczynski CC. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. J Ocul Pharmacol Ther. 2018 Jan/Feb;34(1-2):40-51. doi: 10.1089/jop.2017.0023. Epub 2017 Jun 13. PubMed PMID: 28609185; PubMed Central PMCID: PMC5963640.

16: Ren R, Li G, Le TD, Kopczynski C, Stamer WD, Gong H. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):6197-6209. doi: 10.1167/iovs.16-20189. PubMed PMID: 27842161; PubMed Central PMCID: PMC5114035.

17: Li G, Mukherjee D, Navarro I, Ashpole NE, Sherwood JM, Chang J, Overby DR, Yuan F, Gonzalez P, Kopczynski CC, Farsiu S, Stamer WD. Visualization of conventional outflow tissue responses to netarsudil in living mouse eyes. Eur J Pharmacol. 2016 Sep 15;787:20-31. doi: 10.1016/j.ejphar.2016.04.002. Epub 2016 Apr 13. PubMed PMID: 27085895; PubMed Central PMCID: PMC5014700.

18: Sturdivant JM, Royalty SM, Lin CW, Moore LA, Yingling JD, Laethem CL, Sherman B, Heintzelman GR, Kopczynski CC, deLong MA. Discovery of the ROCK inhibitor netarsudil for the treatment of open-angle glaucoma. Bioorg Med Chem Lett. 2016 May 15;26(10):2475-2480. doi: 10.1016/j.bmcl.2016.03.104. Epub 2016 Apr 1. PubMed PMID: 27072905.